molecular formula C8H15NO2Se B14177479 (4R)-2-butyl-1,3-selenazolidine-4-carboxylic acid CAS No. 924636-75-9

(4R)-2-butyl-1,3-selenazolidine-4-carboxylic acid

Cat. No.: B14177479
CAS No.: 924636-75-9
M. Wt: 236.18 g/mol
InChI Key: LKGGPRHJPPDEDX-PKPIPKONSA-N
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Description

(4R)-2-butyl-1,3-selenazolidine-4-carboxylic acid is a compound that belongs to the class of selenazolidines Selenazolidines are heterocyclic compounds containing selenium, which is known for its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-butyl-1,3-selenazolidine-4-carboxylic acid typically involves the reaction of a butylamine derivative with a selenazolidine precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reaction. The process may also involve steps like purification through recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-butyl-1,3-selenazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form selenides.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly employed.

Major Products

The major products formed from these reactions include selenoxides, selenones, selenides, and various substituted selenazolidines, depending on the reaction conditions and reagents used.

Scientific Research Applications

(4R)-2-butyl-1,3-selenazolidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other selenium-containing compounds.

    Biology: The compound is studied for its potential antioxidant properties and its role in redox biology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases related to oxidative stress.

    Industry: It is used in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of (4R)-2-butyl-1,3-selenazolidine-4-carboxylic acid involves its interaction with cellular redox systems. The selenium atom in the compound can undergo redox cycling, which helps in scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. The compound may also interact with specific enzymes and proteins involved in redox regulation, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (4R)-thiazolidine-4-carboxylic acid: Similar in structure but contains sulfur instead of selenium.

    (4R)-2-butyl-1,3-thiazolidine-4-carboxylic acid: A sulfur analog with similar chemical properties.

    Selenocysteine: An amino acid containing selenium, known for its role in redox biology.

Uniqueness

(4R)-2-butyl-1,3-selenazolidine-4-carboxylic acid is unique due to the presence of selenium, which imparts distinct redox properties compared to its sulfur analogs. This makes it particularly valuable in applications where redox activity is crucial, such as in antioxidant research and the development of redox-active materials.

Properties

CAS No.

924636-75-9

Molecular Formula

C8H15NO2Se

Molecular Weight

236.18 g/mol

IUPAC Name

(4R)-2-butyl-1,3-selenazolidine-4-carboxylic acid

InChI

InChI=1S/C8H15NO2Se/c1-2-3-4-7-9-6(5-12-7)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)/t6-,7?/m0/s1

InChI Key

LKGGPRHJPPDEDX-PKPIPKONSA-N

Isomeric SMILES

CCCCC1N[C@@H](C[Se]1)C(=O)O

Canonical SMILES

CCCCC1NC(C[Se]1)C(=O)O

Origin of Product

United States

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